molecular formula C13H17ClN2O2 B2633415 1-(4-chlorophenyl)-2-morpholino-1-ethanone O-methyloxime CAS No. 478043-65-1

1-(4-chlorophenyl)-2-morpholino-1-ethanone O-methyloxime

Cat. No. B2633415
CAS RN: 478043-65-1
M. Wt: 268.74
InChI Key: YJWVSACFOQYMMH-SQFISAMPSA-N
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Description

“1-(4-chlorophenyl)-2-morpholino-1-ethanone O-methyloxime” is a type of oxime, which is an organic compound belonging to the imines . Oximes have the general formula RR’C=N−OH, where R is an organic side-chain and R’ may be hydrogen, forming an aldoxime, or another organic group, forming a ketoxime . O-substituted oximes form a closely related family of compounds .


Synthesis Analysis

Oximes are usually generated by the reaction of hydroxylamine with aldehydes or ketones . The condensation of aldehydes with hydroxylamine gives aldoximes, and ketoximes are produced from ketones and hydroxylamine . Oximes can also be obtained from the reaction of nitrites such as isoamyl nitrite with compounds containing an acidic hydrogen atom .


Molecular Structure Analysis

If the two side-chains on the central carbon are different from each other—either an aldoxime, or a ketoxime with two different “R” groups—the oxime can often have two different geometric stereoisomeric forms according to the E/Z configuration . An older terminology of syn and anti was used to identify especially aldoximes according to whether the R group was closer or further from the hydroxyl .


Chemical Reactions Analysis

The hydrolysis of oximes proceeds easily by heating in the presence of various inorganic acids, and the oximes decompose into the corresponding ketones or aldehydes, and hydroxylamines . The reduction of oximes by sodium metal, sodium amalgam, hydrogenation, or reaction with hydride reagents produces amines .


Physical And Chemical Properties Analysis

In general, oximes exist as colorless crystals or as thick liquids and are poorly soluble in water . Oximes have three characteristic bands in the infrared spectrum, whose wavelengths corresponding to the stretching vibrations of its three types of bonds: 3600 cm −1 (O−H), 1665 cm −1 (C=N) and 945 cm −1 (N−O) .

Scientific Research Applications

  • Anticonvulsive and Cholinolytic Activities : A study by Papoyan et al. (2011) synthesized similar compounds, which exhibited pronounced anticonvulsive activities. This research indicates potential applications of these compounds in the treatment or study of convulsive disorders.

  • Molecular Insight and Synthesis Methods : Research by Barakat et al. (2020) focused on the one-pot synthesis of enaminones related to 1-(4-chlorophenyl)-2-morpholino-1-ethanone O-methyloxime. This study provides valuable insights into the synthesis process and molecular structure, which are crucial for understanding the properties and potential applications of these compounds.

  • Efficient Synthesis via Microwave-Assisted Methods : The work of Aljohani et al. (2019) demonstrates an efficient microwave-assisted synthetic route for similar compounds. This indicates a potential application in streamlining the production process of these chemicals for various research or industrial purposes.

  • QSAR Analysis for Antioxidant Activity : Drapak et al. (2019) conducted a QSAR-analysis on derivatives of a similar compound to determine parameters influencing antioxidant activity. This suggests a possible application in designing new antioxidants based on the structure-activity relationship (Drapak et al., 2019).

  • Synthesis for Potential Anti-inflammatory Applications : A study by Helal et al. (2015) synthesized compounds including a morpholino group for anti-inflammatory activity analysis. This points towards potential medical applications, particularly in the field of inflammation and related disorders.

  • Photochemical and Photophysical Studies : The photophysics of a related compound was studied by Morlet‐Savary et al. (2008), providing insights into its excited state properties. This could be significant for applications in materials science or photophysics.

Future Directions

Oximes have been studied for decades because of their significant roles as acetylcholinesterase reactivators . Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . This suggests that oximes, including “1-(4-chlorophenyl)-2-morpholino-1-ethanone O-methyloxime”, may have potential for future therapeutic applications.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-N-methoxy-2-morpholin-4-ylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-17-15-13(10-16-6-8-18-9-7-16)11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWVSACFOQYMMH-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CN1CCOCC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CN1CCOCC1)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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